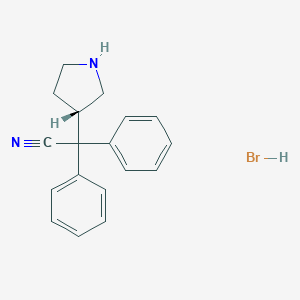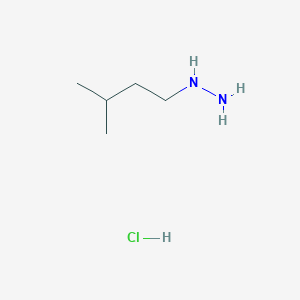
(3-Methylbutyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylbutyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1231245-19-4 . It has a molecular weight of 138.64 and is typically found in powder form .
Physical And Chemical Properties Analysis
“(3-Methylbutyl)hydrazine hydrochloride” is a powder . Its storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Analysis of Genotoxic Impurities
(3-Methylbutyl)hydrazine hydrochloride is implicated in the analytical chemistry of pharmaceuticals, particularly in the control and analysis of genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. The substance is part of a broader category of compounds (hydrazines, hydrazides, and hydrazones) scrutinized for their potential genotoxicity. Various analytical techniques, including HPLC, GC, and IC, often require derivatization to detect and quantify these impurities, demonstrating the critical role of these compounds in ensuring drug safety and compliance with regulatory standards (Elder, Snodin, & Teasdale, 2011).
Antineoplastic and Carcinogenic Actions
Hydrazine derivatives, including (3-Methylbutyl)hydrazine hydrochloride, are studied for their antineoplastic (cancer-fighting) and carcinogenic (cancer-causing) properties. Research has shown that while some hydrazines exhibit antineoplastic actions, a significant majority are carcinogenic, cautioning against their use in cancer treatment. This duality underscores the complexity of hydrazine derivatives in therapeutic applications, highlighting the need for careful evaluation and risk assessment in drug development processes (Tóth, 1996).
Environmental and Occupational Hazards
The environmental and occupational hazards associated with hydrazine derivatives are well-documented. Exposure to these compounds, including (3-Methylbutyl)hydrazine hydrochloride, can occur in various settings, such as pharmaceutical manufacturing, agricultural applications, and space launch operations. The potential for significant health risks, including cancer, necessitates stringent controls and protective measures to minimize exposure and safeguard public health (Judeikis & Hill, 1991).
Development of Electrochemical Sensors
The toxic and hazardous nature of hydrazines has spurred the development of sensitive and selective electrochemical sensors for their detection. Graphene-based nanomaterials have emerged as promising platforms for the development of hydrazine sensors, offering high sensitivity, wide linear range, and low detection limits. Such sensors are vital for environmental monitoring and industrial safety, ensuring that hydrazine levels in water and other samples do not exceed safe limits (Singh et al., 2022).
Green Chemistry Approaches
In response to the environmental and health concerns associated with traditional hydrazine reduction processes, research has focused on green chemistry approaches. Plant extracts have been investigated as eco-friendly and sustainable reducing agents for graphene oxide, offering a non-toxic alternative to hydrazine. This shift towards greener reduction methods reflects a broader trend in materials science and chemistry, aiming to mitigate the environmental impact of chemical processes and materials production (Ismail, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methylbutylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(2)3-4-7-6;/h5,7H,3-4,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGISDJPJIHAFON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylbutyl)hydrazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



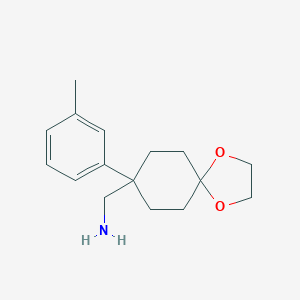

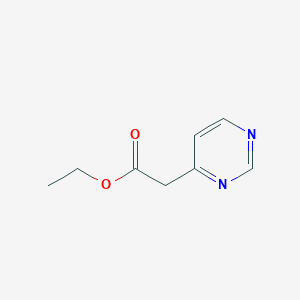
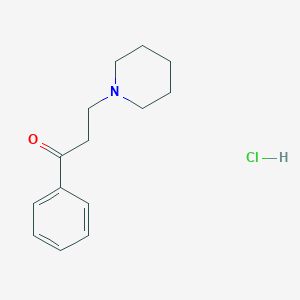

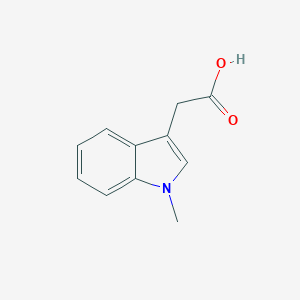

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)

